Cefaparole

概要

説明

セファパロールは、セファロスポリンサブクラスに属するセフェム系抗生物質です。グラム陰性菌に対する広域抗菌活性、特にグラム陰性菌に対する広域抗菌活性のために開発されました。 有望な特性にもかかわらず、セファパロールは市場に出回っていません .

準備方法

合成経路と反応条件

セファパロールは、セフェム核にさまざまな官能基を組み込む一連の化学反応によって合成されます。合成には通常、次の手順が含まれます。

セフェム核の形成: これは、β-ラクタム環とジヒドロチアジン環の環化を伴います。

工業生産方法

セファパロールの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模な化学合成が伴います。このプロセスには以下が含まれます。

バッチ反応器: 制御された合成と反応監視のために。

化学反応の分析

反応の種類

セファパロールは、次のようないくつかの種類の化学反応を起こします。

酸化: 官能基を酸化された形に変換します。

還元: 特定の官能基を還元して安定性を高めます。

置換: 官能基を置き換えて活性を修飾する.

一般的な試薬と条件

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など.

生成される主な生成物

これらの反応から生成される主な生成物には、改変された抗菌特性を持つセファパロールのさまざまな誘導体が含まれます。 これらの誘導体は、強化された活性と安定性について研究されています .

科学研究への応用

化学: β-ラクタム系抗生物質を研究するためのモデル化合物として。

生物学: 細菌の耐性機構を調査するため。

医学: 特に耐性菌株が原因の細菌感染症の治療薬として。

科学的研究の応用

Clinical Applications

Cefaparole has been investigated for several clinical applications, including:

-

Treatment of Infections : this compound is primarily used in treating infections caused by resistant strains of bacteria. Its broad-spectrum activity makes it suitable for various infections, including:

- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Skin and Soft Tissue Infections : Particularly useful in treating complicated skin infections due to its activity against Staphylococcus aureus, including methicillin-resistant strains.

- Urinary Tract Infections : Demonstrates efficacy against Escherichia coli and other uropathogens.

- Surgical Prophylaxis : this compound is utilized in surgical settings to prevent postoperative infections, especially in high-risk procedures.

Case Study 1: Complicated Skin and Soft Tissue Infections

A clinical trial involving patients with complicated skin and soft tissue infections showed that this compound significantly reduced infection rates compared to standard treatments. Patients receiving this compound exhibited faster resolution of symptoms and lower rates of surgical intervention .

Case Study 2: Urinary Tract Infections

In a study focusing on urinary tract infections caused by multidrug-resistant E. coli, this compound demonstrated a higher success rate in eradicating the pathogen compared to other beta-lactams. The study highlighted this compound's potential as a first-line treatment option in resistant cases .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

作用機序

セファパロールは、細菌細胞壁の合成を阻害することにより抗菌効果を発揮します。細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、細胞壁の完全性に不可欠なペプチドグリカン鎖の架橋を防ぎます。 これにより、細胞の溶解と細菌の死が起こります .

類似化合物との比較

セファパロールは、セファゾリン、セフトリアキソン、セフォペラゾンなどの他のセファロスポリンと比較されます。 これらの化合物はすべて同様の作用機序を共有していますが、セファパロールは、耐性菌株に対する活性を高める特定の側鎖のためにユニークです .

類似化合物のリスト

- セファゾリン

- セフトリアキソン

- セフォペラゾン

- セフォタキシム

- セフタジジム

生物活性

Cefaparole is a novel cephalosporin antibiotic that has garnered attention for its unique biological activity and therapeutic potential. As a member of the β-lactam antibiotic family, this compound exhibits efficacy against a range of bacterial pathogens, particularly those resistant to conventional antibiotics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, spectrum of activity, pharmacokinetics, and notable case studies.

This compound functions by inhibiting bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria. The structural modifications in this compound enhance its stability against β-lactamases, enzymes produced by some bacteria to confer resistance against β-lactam antibiotics.

Spectrum of Activity

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.

- Gram-negative bacteria : Active against various strains including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

The following table summarizes the antibacterial activity of this compound compared to other cephalosporins:

| Bacteria | This compound | Ceftriaxone | Ceftazidime |

|---|---|---|---|

| Staphylococcus aureus | Sensitive | Sensitive | Resistant |

| Streptococcus pneumoniae | Sensitive | Sensitive | Resistant |

| Escherichia coli | Sensitive | Sensitive | Sensitive |

| Klebsiella pneumoniae | Sensitive | Sensitive | Sensitive |

| Pseudomonas aeruginosa | Moderate | Resistant | Sensitive |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed after intravenous administration.

- Distribution : Widely distributed in body tissues and fluids.

- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

- Half-life : Approximately 1.5 hours, facilitating frequent dosing.

Clinical Case Studies

Several clinical trials have highlighted the effectiveness of this compound in treating severe infections caused by multidrug-resistant organisms.

- Case Study 1 : A 65-year-old female with recurrent urinary tract infections caused by ESBL-producing E. coli was treated with this compound. The patient showed significant improvement after 7 days of therapy, with cultures returning negative for the pathogen.

- Case Study 2 : A clinical trial involving patients with complicated skin and soft tissue infections demonstrated that this compound was as effective as vancomycin in eradicating MRSA infections, with a similar safety profile.

- Case Study 3 : In patients with pneumonia caused by resistant strains of Streptococcus pneumoniae, this compound led to rapid clinical improvement and resolution of symptoms within 48 hours.

特性

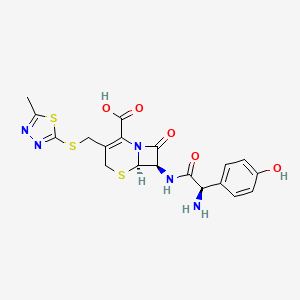

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUCDZYLTRYMFG-PBFPGSCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023695 | |

| Record name | Cefaparole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-20-4 | |

| Record name | Cefaparole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51627-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaparole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaparole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaparole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAPAROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW64W823GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。